1-(4-Methoxybenzyl)-1-methylguanidine sulfate
Overview
Description
Scientific Research Applications
Monoamine Oxidase Inhibition
1-(4-Methoxybenzyl)-1-methylguanidine sulfate exhibits properties as a monoamine oxidase (MAO) inhibitor. Ovsepyan et al. (1998) found variations in the physicochemical characteristics of this compound compared to existing literature, suggesting a need for further exploration of its MAO inhibitory activity (Ovsepyan et al., 1998).
Potential in Neuroblastoma Imaging
Hadrich et al. (1999) describe the synthesis and pharmacological properties of fluorescent compounds related to the norepinephrine transporter substrate, MIBG, where derivatives of this compound showed high affinity for the norepinephrine transporter. This suggests potential utility in imaging neuroblastoma cells (Hadrich et al., 1999).
Structural Analysis
Karapetyan et al. (1999) conducted research on the structure of 4-methoxybenzylguanidine sulfate, another monoamine oxidase inhibitor with properties similar to this compound. Their work highlights the complex structure and characteristics of such compounds (Karapetyan et al., 1999).
Biochemical and Medical Technology Applications
Hisada & Yagi (1977) describe 1-methoxy-5-methylphenazinium methyl sulfate, a compound with similarities to this compound, as a photochemically stable electron carrier in biochemistry and medical technology. This highlights the potential utility of related compounds in these fields (Hisada & Yagi, 1977).
Safety and Hazards
The safety data sheet for a related compound, 4-Methoxybenzyl alcohol, indicates that it causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It’s important to handle such compounds with appropriate personal protective equipment and ensure adequate ventilation .
Mechanism of Action
Target of Action
A structurally similar compound, 1-(7-chloroquinolin-4-yl)-n-(4-methoxybenzyl)-5-methyl-1h-1,2,3-triazole-4-carboxamide, has been reported to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease .
Mode of Action
The structurally similar compound mentioned above was found to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels in appswe-expressing cells . Furthermore, it reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The structurally similar compound mentioned above was found to influence the app and bace levels, which are part of the amyloidogenic pathway . It also modulates the GSK3β pathway, which is involved in tau phosphorylation .
Result of Action
The structurally similar compound mentioned above was found to prevent aβ formation and reduce tau phosphorylation in cellular models of alzheimer’s disease .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1-methylguanidine;sulfuric acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.H2O4S/c1-13(10(11)12)7-8-3-5-9(14-2)6-4-8;1-5(2,3)4/h3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHAGALJDLEKLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=N)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1461708-20-2 | |
Details | Compound: Guanidine, N-[(4-methoxyphenyl)methyl]-N-methyl-, sulfate (2:1) | |
Record name | Guanidine, N-[(4-methoxyphenyl)methyl]-N-methyl-, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461708-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
291.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-43-1 | |
Record name | Guanidine, N-[(4-methoxyphenyl)methyl]-N-methyl-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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